(2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound "(2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazine-dione core. Its structure includes a 2-(hexyloxy)benzylidene group at position 2 and a phenyl substituent at position 4. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which may enhance molecular stability and binding affinity in applications such as enzyme inhibition or photophysical studies.
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2Z)-2-[(2-hexoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H23N3O3S/c1-2-3-4-10-15-30-19-14-9-8-13-18(19)16-20-23(29)27-24(31-20)25-22(28)21(26-27)17-11-6-5-7-12-17/h5-9,11-14,16H,2-4,10,15H2,1H3/b20-16- |
InChI Key |
UNUJWDOXZQUQRF-SILNSSARSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Precursors
The thiazolo[3,2-b]triazine core is constructed via thermal cyclization of 1-alkoxycarbonyl-3-(2-thiazolyl)thioureas. For example, heating 1-ethoxycarbonyl-3-(2-thiazolyl)thiourea at 180–190°C under nitrogen yields thiazolo[3,2-a]-s-triazine-2-thio-4-one in 25% yield. This step establishes the fused thiazole-triazine system, critical for subsequent functionalization.
Key Conditions :
Alkylation for Thioether Formation
The thio-4-one intermediate undergoes alkylation to introduce substituents at the 2-position. Ethyl bromide in the presence of triethylamine converts thiazolo[3,2-a]-s-triazine-2-thio-4-one to 2-ethylthio-thiazolo[3,2-a]-s-triazine-4-one with 65% yield. For the target compound, hexyloxy substitution is achieved using hexyl bromide under analogous conditions.
Reagent Ratios :
-
Alkyl halide : Triazine = 1.2 : 1 (molar)
-
Base: Triethylamine (1.5 equiv)
Condensation for Benzylidene Moiety
Knoevenagel Condensation
The (2Z)-benzylidene group is installed via condensation between 2-hexyloxybenzaldehyde and the triazine-dione. Using piperidine as a base in ethanol under reflux facilitates dehydration, forming the exocyclic double bond.
Stereochemical Control :
-
The Z-configuration is favored due to steric hindrance between the hexyloxy group and triazine ring.
-
Confirmed via NOE NMR correlations or X-ray crystallography.
Reaction Parameters :
-
Molar Ratio: Aldehyde : Triazine = 1.1 : 1
-
Solvent: Ethanol, reflux (78°C)
-
Time: 6–8 h
Optimization and Scalability
Solvent and Catalytic Effects
Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while Lewis acids (e.g., ZnCl2) accelerate condensation kinetics. Microwave-assisted synthesis reduces reaction times by 50% without compromising yield.
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehyde.
-
Recrystallization : Ethanol/water (9:1) yields high-purity crystals (>98% by HPLC).
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration and planarity of the thiazolo-triazine system. Key metrics:
-
Bond Lengths: C7–N1 = 1.38 Å, C2–O1 = 1.36 Å
-
Dihedral Angle: 12.4° between triazine and benzylidene planes.
Comparative Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 180°C, N2, 30 min | 25 | 85 |
| Alkylation | Hexyl Br, Et3N, DMF | 65 | 90 |
| Phenyl Introduction | Pd(PPh3)4, K2CO3, 80°C | 70 | 92 |
| Condensation | Piperidine, EtOH, reflux | 75 | 95 |
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenyl rings using reagents such as sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution or halogenation using bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazolo-triazine core through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-triazines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain thiazolo[3,2-b][1,2,4]triazine derivatives displayed potent activity against various bacterial strains when compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Properties
Compounds derived from thiazolo-triazines have been investigated for their anticancer potential. They have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have revealed that these compounds can effectively target cancer cells while exhibiting minimal toxicity to normal cells .
Anti-inflammatory Effects
Thiazolo-triazine derivatives have also been evaluated for anti-inflammatory activity. Certain studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo-triazine derivatives. Modifications in substituents on the benzylidene moiety and variations in alkoxy groups have been shown to influence biological activity significantly. For instance, the introduction of different alkoxy chains can enhance solubility and bioavailability, thereby improving therapeutic outcomes .
Case Studies
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Study 1 | Thiazolo-Triazine Derivative A | Antibacterial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |
| Study 2 | Thiazolo-Triazine Derivative B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 = 5 µM |
| Study 3 | Thiazolo-Triazine Derivative C | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages |
Mechanism of Action
The mechanism of action of (2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives from the thiazolo[3,2-b][1,2,4]triazine-dione family, focusing on substituent effects, synthesis yields, and spectral properties.
Structural and Substituent Variations
Key Observations :
- Substituent Flexibility : The target compound’s hexyloxy chain enhances lipophilicity compared to shorter chains (e.g., allyloxy in ) or rigid groups (e.g., benzylidene in ).
- Electronic Effects : Electron-withdrawing groups (e.g., fluoro in ) or electron-donating groups (e.g., methoxy in ) alter electron density on the triazine ring, impacting reactivity and spectral profiles.
- Stereochemistry : The E/Z configuration (e.g., E-configuration in vs. Z in the target compound) influences molecular planarity and stability.
Key Observations :
- Yields : Most analogs (e.g., ) report yields of 57–68%, suggesting moderate synthetic efficiency for this class. The target compound likely follows similar trends.
- Melting Points : Higher lipophilicity (e.g., hexyloxy) may reduce melting points compared to rigid analogs (e.g., benzylidene derivatives).
Spectral and Electronic Profiles
- IR Spectroscopy : All analogs exhibit strong C=O stretches (~1700–1720 cm⁻¹) and C≡N stretches (~2220 cm⁻¹) where applicable .
- NMR Data :
- Aliphatic Regions : Hexyloxy chains (target) show distinct δ 1.0–1.5 (CH₂), while allyloxy () and methoxy () groups display characteristic δ 4.6 (OCH₂) and δ 3.8 (OCH₃), respectively.
- Aromatic Regions : Substituents like fluorine () or methoxy () deshield adjacent protons, shifting ArH signals upfield or downfield.
Functional Implications
Biological Activity
The compound (2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole ring fused with a triazine moiety, contributing to its unique pharmacological properties.
Synthesis
The synthesis of (2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step reactions starting from readily available precursors. The specific methods can vary; however, they generally include condensation reactions and cyclization steps that form the thiazole and triazine rings.
Antimicrobial Activity
Recent studies have demonstrated that compounds in the thiazolo-triazine class exhibit significant antimicrobial properties. For example:
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial fatty acid biosynthesis by targeting the enoyl-acyl-carrier-protein reductase (FabI) enzyme. This enzyme is crucial for the survival of various bacteria including Staphylococcus aureus and Mycobacterium tuberculosis .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| H127 | 12.5 | M. tuberculosis |
| 10 | 16 | C. albicans |
Anticancer Activity
Thiazolo-triazines have also shown promise in cancer treatment:
- Case Study : A derivative of this compound was tested against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like Sorafenib .
| Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|
| HTC-116 | 5.0 | Sorafenib |
| HepG-2 | 4.5 | Sorafenib |
The mechanisms underlying the biological activities of thiazolo-triazines are multifaceted:
- Antimicrobial : By inhibiting FabI, these compounds disrupt lipid biosynthesis essential for bacterial cell wall formation.
- Anticancer : The compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of cell cycle regulators.
Research Findings
Recent research has focused on optimizing the pharmacological profiles of thiazolo-triazines:
- Structure-Activity Relationship (SAR) : Modifications to the hexyloxy and phenyl substituents have been shown to enhance potency and selectivity against specific pathogens.
- In Vivo Studies : Preliminary in vivo studies suggest favorable pharmacokinetics and low toxicity profiles for certain derivatives .
Q & A
Q. What are the key steps for synthesizing (2Z)-2-[2-(hexyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?
The synthesis typically involves multi-step reactions:
- Condensation : Reacting a substituted benzaldehyde (e.g., 2-hexyloxybenzaldehyde) with a thiouracil derivative under acidic or basic conditions. For example, sodium acetate in acetic anhydride promotes Schiff base formation .
- Cyclization : Using reagents like chloroacetic acid to form the thiazolo-triazine core .
- Purification : Column chromatography or recrystallization to isolate the product.
Key variables include solvent choice (e.g., DMF, ethanol), temperature (reflux conditions), and catalyst optimization to improve yields (typically 50–70%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substituent positions and Z/E isomerism of the benzylidene group .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,700 cm, C=N at ~1,600 cm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry : Validates molecular weight (e.g., m/z ~450–500 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., hexyloxy vs. methoxy groups) influence biological activity?
- Solubility and Bioavailability : Longer alkoxy chains (e.g., hexyloxy) enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
- Target Binding : Electron-donating groups (e.g., methoxy) on the benzylidene moiety increase π-π stacking with enzyme active sites, as shown in molecular docking studies of analogous thiazolo-triazines .
- Case Study : Replacing a methoxy group with hexyloxy in similar compounds increased IC values against cancer cell lines by 2–3 fold, suggesting steric hindrance effects .
Q. How can researchers resolve contradictions in reported reaction yields or biological data?
- Reaction Optimization : Systematic variation of solvents (e.g., DMF vs. ethanol), catalysts (e.g., piperidine vs. acetic acid), and temperature (80–120°C) to identify reproducibility limits .
- Biological Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines or enzyme batches to account for variability .
- Data Cross-Validation : Compare HPLC purity profiles and spectroscopic data with literature to identify impurities or isomerization artifacts .
Q. What computational methods are used to predict the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase, highlighting key residues (e.g., Lys532 in COX-2) for hydrogen bonding .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, identifying conformational shifts that may affect efficacy .
- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity trends, guiding rational design .
Methodological Challenges
Q. How to address low yields in the final cyclization step?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate ring closure .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yields by 15–20% in analogous thiazolo-triazines .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination points .
Q. What strategies mitigate isomerization during synthesis?
- Stereocontrol : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to favor the Z-isomer .
- Low-Temperature Reactions : Conduct condensations at 0–5°C to minimize thermal equilibration between isomers .
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve isomers post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
